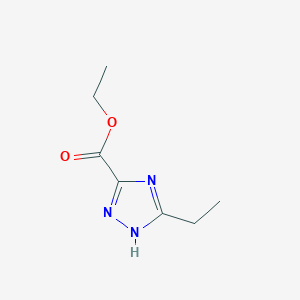
4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one
Vue d'ensemble
Description
4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one (4-AEPDHP) is a heterocyclic compound that has been studied for its potential in a variety of scientific applications. It is a versatile compound, with unique properties that make it an attractive option for researchers. It has a wide range of uses, from synthesizing other compounds to being used as a drug target. 4-AEPDHP is a valuable compound for scientists, and its uses are only beginning to be explored.
Applications De Recherche Scientifique
Amino Triazoles in Organic Synthesis
Amino triazoles, including compounds structurally related to the queried chemical, serve as raw materials in the fine organic synthesis industry, showing utility across a range of applications. These compounds have been used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility in applications hints at the potential for 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one to be explored in similar contexts, although specific applications would depend on its unique chemical reactivity and properties (Nazarov et al., 2021).
Pyridazinone Compounds as COX-2 Inhibitors
Pyridazinone derivatives, such as ABT-963, have been highlighted for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds exhibit high selectivity, improved solubility, and oral anti-inflammatory potency, suggesting a route of investigation for related compounds in seeking novel anti-inflammatory or analgesic agents. The specific pharmacological profile of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one could be explored within this context, particularly in understanding its potential interactions with biological targets like COX-2 (Asif, 2016).
Antioxidant Activity Studies
The critical role of antioxidants in various fields, from food engineering to pharmacy, underscores the potential for compounds like 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one to be investigated for antioxidant properties. Analytical methods used in determining antioxidant activity could be applicable to assessing the effectiveness of this compound as an antioxidant, providing insights into its potential health benefits or applications in food preservation (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
5-amino-3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(16)15-14-11/h3-6,10H,2,7,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIFIKZVAPKTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















